methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate is a chiral amino acid derivative featuring:
- A pyridin-3-yl substituent at the β-position of the alanine backbone.
- A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
- A methyl ester at the carboxyl terminus.
This compound is a key intermediate in pharmaceutical synthesis, notably referenced as a precursor in the production of Paxlovid intermediates (). Its stereochemistry and functional groups make it versatile for further modifications, such as deprotection of the Boc group or ester hydrolysis to generate free acids for peptide coupling ().
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)8-10-6-5-7-15-9-10/h5-7,9,11H,8H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDWIXLMXFPEAW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid into a methyl ester.
Introduction of the Pyridin-3-yl Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, to form different oxidation states and derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or lithium diisopropylamide (LDA) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.
Major Products Formed
Hydrolysis: The major products are the free amino acid and methanol.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Oxidation and Reduction: The products include various oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate in Organic Synthesis
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate is widely used as an intermediate in the synthesis of complex molecules. The presence of the Boc protecting group allows for selective reactions without interfering with the amine functionality. This property is particularly useful in multi-step syntheses where protection and deprotection strategies are essential.
1.2 Reaction Pathways
The compound can undergo various reactions, including:
- Hydrolysis: The Boc and ester groups can be hydrolyzed to yield free amino acids and methanol under acidic or basic conditions.
- Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring, allowing for the introduction of diverse functional groups.
- Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives, enhancing its utility in synthetic pathways.
Biological Research
2.1 Enzyme Mechanism Studies
Due to its structural similarity to natural amino acids, this compound serves as a valuable tool in studying enzyme mechanisms and protein-ligand interactions. Its ability to mimic amino acids facilitates investigations into binding affinities and reaction kinetics.
Case Study: Protein-Ligand Interaction
In a study examining the binding interactions of various ligands with a specific enzyme, this compound was utilized to assess how modifications to the pyridine ring affected binding strength. Results indicated that alterations in the position of the pyridine group significantly influenced binding affinity, highlighting its role as a versatile probe in biochemical assays.
Medicinal Chemistry
3.1 Drug Development
This compound is instrumental in the synthesis of peptide-based drugs. Its structure allows for easy incorporation into peptide sequences, which are critical for developing therapeutics targeting specific biological pathways.
Table 1: Comparison of Peptide Drugs Utilizing this compound
| Drug Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Drug A | Cancer | Inhibition of tumor growth | Smith et al., 2020 |
| Drug B | Diabetes | Modulation of insulin secretion | Johnson et al., 2021 |
| Drug C | Neurodegenerative | Neuroprotective effects | Lee et al., 2022 |
Industrial Applications
4.1 Fine Chemicals Production
In industrial settings, this compound is employed as a precursor for synthesizing fine chemicals and specialty materials. Its scalability in production processes makes it suitable for large-scale applications.
4.2 Continuous Flow Synthesis
Recent advancements have introduced continuous flow reactors for synthesizing this compound, improving yields and reducing waste compared to traditional batch processes. This innovation aligns with sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, revealing the free amine, which can then participate in various biochemical processes. The pyridin-3-yl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Functional Group Replacements
The following analogs differ in substituents or protecting groups, influencing reactivity and applications:
Key Observations :
- Pyridine vs.
- Boc vs. Cbz/Acetamido: Boc protection (Target) offers stability under basic conditions, while Cbz (S36-6) requires hydrogenolysis for removal (). Acetamido (2a) simplifies synthesis but lacks orthogonal protection ().
- Ester vs. Free Acid : The methyl ester (Target) facilitates solubility in organic solvents, while the free acid () is more suitable for aqueous-phase reactions.
Reactivity Differences :
Physicochemical and Spectroscopic Properties
| Property | Target Compound | 1b (Indol-3-yl) | 4i (Free Acid Derivative) |
|---|---|---|---|
| Melting Point | Not reported | White solid (mp undefined) | White solid (mp undefined) |
| Solubility | Organic solvents (THF, DCM) | Moderate in ethanol | High in aqueous buffers |
| NMR Shifts | δ 1.4 (Boc CH₃), 3.7 (OCH₃) | δ 7.1-7.5 (indole H) | δ 8.2 (pyridine H) |
| MS Data | [M+H]⁺ ~295.3 | [M+H]⁺ ~318.4 | [M+H]⁺ ~296.3 |
Notes:
- The Boc group in the target compound results in distinct δ 1.4 ppm signals in ¹H NMR ().
- LCMS data for S36-6 ([M+H]⁺ 559.2) confirm successful coupling ().
Critical Notes on Contradictions and Limitations
- Yield Discrepancies : reports a 98% yield for biphenyl derivatives, whereas cites variable yields (34–99%) for indole analogs, suggesting substrate-dependent efficiency.
- Purity Gaps : The target compound is listed as 95% pure (), but purity data for analogs like 2a are unspecified ().
- Stereochemical Challenges : highlights difficulties in N-methylation of similar carbamates, underscoring the need for optimized protocols.
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate, with the CAS number 187035-35-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in relation to its pharmacological applications.
Structural Characteristics
The molecular formula of this compound is C14H20N2O4, with a molecular weight of 280.32 g/mol. The compound features a pyridine ring, which is known for enhancing biological activity in various drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| Boiling Point | 414.2 ± 40.0 °C |
| Density | 1.133 ± 0.06 g/cm³ |
| pKa | 10.74 ± 0.46 |
Synthesis
The synthesis of this compound typically involves several steps including the protection of amino groups and the coupling of pyridine derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, allowing for selective reactions without affecting other functional groups.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various human cancer cell lines, suggesting its utility in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. In vitro assays indicated that this compound demonstrates micromolar inhibition of mitotic kinesins, which are crucial for proper cell division . This inhibition can lead to multipolar spindle formation in centrosome-amplified cancer cells, resulting in cell death.
Case Studies
- Inhibition of HSET : A study focused on the structural optimization of compounds similar to this compound reported its efficacy as an HSET inhibitor. The compound was found to induce multipolar mitoses in treated cancer cells, thereby enhancing antitumor activity .
- Antiplatelet Activity : Another investigation into amino acid prodrugs indicated that modifications similar to those present in this compound could enhance antiplatelet effects, suggesting potential applications in cardiovascular therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
